4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

Physicochemical profiling Halogen bonding Lead optimization

4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide (CAS 1339075-59-0; molecular formula C₁₀H₁₇ClN₄O; MW 244.72 g/mol) is a synthetic pyrazole-amide derivative bearing a 4-chloro substituent on the heterocyclic ring and a chiral 2-methyl-2-(methylamino)pentanamide side chain. The compound belongs to a broader class of N-substituted pyrazole carboxamides that have been disclosed in patent families targeting diverse pharmacological endpoints, including CCR5 antagonism for inflammatory and HIV-related indications, RORγ modulation for autoimmune disease, and fungicidal applications in agrochemistry.

Molecular Formula C10H17ClN4O
Molecular Weight 244.72 g/mol
Cat. No. B13491072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
Molecular FormulaC10H17ClN4O
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCC(CC(C)(C(=O)N)NC)N1C=C(C=N1)Cl
InChIInChI=1S/C10H17ClN4O/c1-7(15-6-8(11)5-14-15)4-10(2,13-3)9(12)16/h5-7,13H,4H2,1-3H3,(H2,12,16)
InChIKeyOSUZIZCYBVGTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide (CAS 1339075-59-0; molecular formula C₁₀H₁₇ClN₄O; MW 244.72 g/mol) is a synthetic pyrazole-amide derivative bearing a 4-chloro substituent on the heterocyclic ring and a chiral 2-methyl-2-(methylamino)pentanamide side chain . The compound belongs to a broader class of N-substituted pyrazole carboxamides that have been disclosed in patent families targeting diverse pharmacological endpoints, including CCR5 antagonism for inflammatory and HIV-related indications, RORγ modulation for autoimmune disease, and fungicidal applications in agrochemistry [1][2]. Commercially, the compound is available from multiple research-chemical suppliers at purities of 97–98%, positioning it as an accessible screening candidate within this chemotype .

Why 4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide Cannot Be Generically Substituted by In-Class Pyrazole Amide Analogs


Within the pyrazole-amide chemotype, three structural loci govern target engagement, selectivity, and developability: the halogen identity at the pyrazole 4-position, the length of the alkyl linker tethering the heterocycle to the amide-bearing chiral center, and the N-substitution at the quaternary carbon. Replacing the 4-chloro substituent with bromo or iodo alters both steric bulk and halogen-bonding potential, which can shift target selectivity profiles—SAR data from related pyrazole-amide CCR5 antagonist series have demonstrated that halogen substitution at this position modulates antiviral potency by over 10-fold [1]. Shortening the pentanamide chain to a butanamide or propanamide linker restricts conformational sampling and may abolish key polar contacts . Furthermore, the N-methylamino motif distinguishes this compound from the primary 2-amino analog (CAS 1341931-29-0), with implications for hydrogen-bond donor count, basicity, and metabolic liability [2]. These structural features are not interchangeable; selection of the correct analog must be guided by the intended screening target and the specific pharmacophore hypothesis being tested.

Quantitative Differentiation Evidence for 4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide Versus Closest Structural Analogs


Halogen-Dependent Molecular Weight and Lipophilicity Differentiation: Chloro vs. Bromo vs. Iodo at the Pyrazole 4-Position

The 4-chloro substituent confers a molecular weight of 244.72 g/mol, which is 44.45 Da lower than the 4-bromo analog (289.17 g/mol) and 91.45 Da lower than the 4-iodo analog (336.17 g/mol) [1]. This molecular weight advantage positions the chloro compound more favorably within lead-like chemical space (MW < 300 Da) and reduces the per-unit cost of synthesis due to lower mass of the halogenated pyrazole building block. The chloro substituent's smaller van der Waals radius (1.75 Å) relative to bromine (1.85 Å) and iodine (1.98 Å) produces a distinct steric profile at the receptor binding pocket that cannot be replicated by the heavier halogens [2].

Physicochemical profiling Halogen bonding Lead optimization Medicinal chemistry

Synthetic Tractability and Procurement Cost Differentiation: Chloro vs. Iodo Pyrazole Building Blocks

The 4-chloro-1H-pyrazole building block is commercially available at low cost and high purity, enabling economical synthesis of the target compound. In contrast, the 4-iodo analog requires the more expensive 4-iodo-1H-pyrazole starting material, which is reflected in end-product pricing: the iodo-pentanamide is listed at $930–$1,057 per gram (95% purity) compared to the chloro-pentanamide at standard catalog pricing for 97–98% purity material [1]. The chloro compound also avoids the light-sensitivity and thermal lability issues associated with aryl iodides during storage and handling .

Chemical procurement Synthetic accessibility Cost efficiency Building block selection

Linker-Length Differentiation: Pentanamide vs. Butanamide Chain and Conformational Degrees of Freedom

The pentanamide chain of the target compound (five-carbon backbone with pyrazole attached at C4) provides five rotatable bonds, compared to four rotatable bonds in the butanamide analog (CAS 1247474-21-0; C₉H₁₅ClN₄O, MW 230.69 g/mol) . This additional methylene unit extends the maximal end-to-end distance by approximately 1.2–1.5 Å and increases the conformational ensemble accessible to the pyrazole ring relative to the amide-bearing chiral center. In published SAR of related pyrazole-amide chemotypes targeting CCR5, linker length was shown to modulate potency by influencing the positioning of the pyrazole within a lipophilic pocket; truncation or extension of the alkyl tether altered IC₅₀ values by 5- to 100-fold in functional Ca²⁺ flux assays [1].

Conformational analysis Linker optimization Structure-activity relationships Rotatable bonds

N-Methylamino vs. Primary Amino Differentiation at the Quaternary Carbon: Implications for Hydrogen-Bonding and Metabolic Stability

The target compound bears an N-methylamino group at the quaternary C2 carbon (2 hydrogen-bond donors total: one from NHCH₃ and one from the primary amide NH₂), whereas the closely related 2-amino analog (CAS 1341931-29-0) presents three hydrogen-bond donors (one primary amine NH₂ plus amide NH₂) [1]. N-Methylation of the α-amino group is a well-established medicinal chemistry strategy to reduce hydrogen-bond donor count, modulate basicity (the methylamino pKₐ is typically 0.5–1.0 units higher than the primary amino analog), and improve passive membrane permeability. In the broader pyrazole-amide patent literature (e.g., the RORγ modulator series from Amgen/Teijin), N-alkylation at this position was correlated with improved oral bioavailability and reduced clearance in rodent PK studies [2].

Metabolic stability Hydrogen-bond donor count N-methylation strategy ADME optimization

Class-Level Pharmacological Annotation: CCR5 Antagonist Activity as a Differentiating Screening Hypothesis

Preliminary pharmacological screening of pyrazole-amide compounds structurally related to the target compound has identified CCR5 antagonism as a potential mechanism of action, with implications for HIV entry inhibition and treatment of CCR5-mediated inflammatory conditions (asthma, rheumatoid arthritis, COPD) [1]. Within the broader pyrazole-amide patent landscape, highly optimized CCR5 antagonists from this chemotype have achieved IC₅₀ values in the sub-nanomolar to low nanomolar range in cellular HIV-1 entry assays [2]. While no direct quantitative affinity data for the target compound at CCR5 has been published in the peer-reviewed literature, its structural features—the 4-chloro-pyrazole pharmacophore, the flexible pentanamide linker, and the N-methylamino group—are congruent with the pharmacophoric elements identified in the optimized CCR5 antagonist series [2][3]. The unsubstituted pyrazole analog (2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanamide) lacks the halogen bonding capability of the 4-chloro substituent and would be predicted to exhibit reduced CCR5 affinity based on established halogen-dependent SAR in this target class.

CCR5 antagonism Chemokine receptor HIV entry inhibition Inflammatory disease

Purity Tier Differentiation: Procurement-Ready Material at 97–98% vs. Custom Synthesis for Heavy Halogen Analogs

The chloro compound is stocked as catalog items by at least two independent vendors (AKSci at 97% purity, Leyan at 98% purity), enabling immediate procurement without custom synthesis lead times . In contrast, the bromo analog (CAS 1341047-30-0, CymitQuimica) is listed as 'ausgelaufen' (discontinued/out of stock) in multiple quantity tiers, and the iodo analog requires custom quotation. This differential in commercial availability has practical consequences: the chloro compound can be acquired and screened within days, while bromo and iodo analogs may require weeks to months for synthesis and quality control .

Vendor qualification Compound quality Stock availability Procurement lead time

Optimal Deployment Scenarios for 4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide in Scientific and Industrial Research


CCR5-Focused Screening Cascade: Halogen-Dependent Hit Identification and Triaging

Deploy the chloro compound as a primary screening probe in CCR5 antagonism assays (e.g., RANTES-induced Ca²⁺ flux in CCR5-overexpressing HEK293 or MOLT4 cells). Its 4-chloro substituent engages a halogen-bonding pocket identified in the GSK pyrazole-amide CCR5 series, providing a structurally motivated hypothesis for target engagement that is absent in the unsubstituted pyrazole analog [1]. Parallel testing against the bromo and iodo analogs (if available) enables rapid deconvolution of halogen-dependent SAR, with potency shifts of >10-fold anticipated based on published pyrazole-amide CCR5 chemotype data [2].

Focused Library Design: Exploiting Linker Length and N-Substitution for ADME Property Modulation

Use the chloro-pentanamide as the reference compound in a mini-library varying (a) chain length (pentanamide vs. butanamide vs. propanamide), (b) N-substitution (N-methylamino vs. primary amino), and (c) halogen identity (Cl vs. Br vs. I). The pentanamide's additional rotatable bond and extended reach, combined with the reduced HBD count from N-methylation, make it the optimal starting point for permeability-limited targets [3]. Rank-ordering across this matrix in a primary target-engagement assay followed by microsomal stability and Caco-2 permeability profiling can efficiently identify the developability-optimized candidate within the series.

RORγ Modulator Screening: Leveraging the Amgen/Teijin Pyrazole-Amide Pharmacophore

The compound falls within the Markush scope of the RORγ inverse agonist patent family (SG-11201607045S-A) from Amgen/Teijin, which discloses pyrazole amides for autoimmune and inflammatory disease indications [4]. Screening this compound in a RORγ FRET or luciferase reporter assay enables exploration of a structurally adjacent region of chemical space relative to the exemplified patent compounds. The 4-chloro-pyrazole motif, combined with the chiral methylamino-pentanamide backbone, provides a structurally defined probe for investigating RORγ LBD (ligand-binding domain) conformational dynamics distinct from the more extensively exemplified 4-aryl and 4-heteroaryl variants.

Cost-Efficient Large-Scale Phenotypic or Target-Agnostic Screening

The combination of low molecular weight (244.72 Da), favorable lead-like properties, multi-vendor stocking at 97–98% purity, and competitive catalog pricing makes this compound an attractive entry for phenotypic screening libraries or target-agnostic HTS decks . Unlike the bromo and iodo analogs—which are either discontinued or require expensive custom synthesis—the chloro compound can be procured in multi-gram quantities with minimal lead time, supporting dose-response follow-up studies directly from catalog stock without the delays inherent to resynthesis of heavier halogen congeners .

Quote Request

Request a Quote for 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.